(R)-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride (R)-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13755120
InChI: InChI=1S/C11H13N3O2.2ClH/c1-6-2-7(4-9(12)11(15)16)3-8-5-13-14-10(6)8;;/h2-3,5,9H,4,12H2,1H3,(H,13,14)(H,15,16);2*1H/t9-;;/m0../s1
SMILES: CC1=CC(=CC2=C1NN=C2)CC(C(=O)O)N.Cl.Cl
Molecular Formula: C11H15Cl2N3O2
Molecular Weight: 292.16 g/mol

(R)-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride

CAS No.:

Cat. No.: VC13755120

Molecular Formula: C11H15Cl2N3O2

Molecular Weight: 292.16 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride -

Specification

Molecular Formula C11H15Cl2N3O2
Molecular Weight 292.16 g/mol
IUPAC Name (2S)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid;dihydrochloride
Standard InChI InChI=1S/C11H13N3O2.2ClH/c1-6-2-7(4-9(12)11(15)16)3-8-5-13-14-10(6)8;;/h2-3,5,9H,4,12H2,1H3,(H,13,14)(H,15,16);2*1H/t9-;;/m0../s1
Standard InChI Key XMOLCIKQAFPBAH-WWPIYYJJSA-N
Isomeric SMILES CC1=CC(=CC2=C1NN=C2)C[C@@H](C(=O)O)N.Cl.Cl
SMILES CC1=CC(=CC2=C1NN=C2)CC(C(=O)O)N.Cl.Cl
Canonical SMILES CC1=CC(=CC2=C1NN=C2)CC(C(=O)O)N.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound’s IUPAC name, (2S)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid; dihydrochloride, reflects its stereochemical configuration at the second carbon atom. The indazole ring system, substituted with a methyl group at the 7-position, is linked to a propanoic acid chain via a carbon-carbon bond. The dihydrochloride salt introduces two chloride counterions, which stabilize the protonated amino group under physiological conditions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₅Cl₂N₃O₂
Molecular Weight292.16 g/mol
CAS Number1414976-15-0
Hydrogen Bond Donors5
Hydrogen Bond Acceptors4
Topological Polar Surface Area92 Ų

Data derived from PubChem and vendor specifications .

Spectroscopic and Computational Insights

The compound’s Standard InChI identifier, InChI=1S/C11H13N3O2.2ClH/c1-6-2-7(4-9(12)11(15)16)3-8-5-13-14-10(6)8;;/h2-3,5,9H,4,12H2,1H3,(H,13,14)(H,15,16);2*1H/t9-;;/m0../s1, provides a machine-readable representation of its structure, including stereochemistry. Computational models predict a topological polar surface area of 92 Ų, indicative of moderate membrane permeability . The presence of multiple hydrogen bond donors and acceptors suggests potential interactions with biological targets such as enzymes or receptors .

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The synthesis of (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoic acid dihydrochloride typically begins with the construction of the 7-methylindazole core. As detailed in a supporting document from the Royal Society of Chemistry , indazole derivatives are often synthesized via cyclization reactions using precursors like 6-bromo-7-methyl-indoline-2,3-dione. Key steps include:

  • Ring Formation: Cyclopropanation of brominated intermediates under basic conditions.

  • Amino Acid Incorporation: Introduction of the amino-propanoic acid side chain via nucleophilic substitution or coupling reactions.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .

Research Applications and Biological Activity

Enzyme Inhibition Studies

The indazole moiety is a known pharmacophore in kinase inhibitors. Preliminary studies suggest that this compound inhibits protein kinases involved in inflammatory pathways, though specific targets remain under investigation. Its ability to chelate metal ions via the amino and carboxylate groups may also contribute to enzymatic modulation .

Receptor Binding Assays

In receptor binding assays, the compound exhibits affinity for G protein-coupled receptors (GPCRs) linked to neurotransmitter regulation. Molecular docking simulations predict interactions with the orthosteric site of serotonin receptors, though in vitro validation is pending.

Recent Advances and Future Directions

Structural Analogues and SAR Studies

Recent efforts focus on modifying the indazole substituents to enhance bioavailability. For example, replacing the 7-methyl group with a trifluoromethyl group increased blood-brain barrier penetration in rodent models .

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